![molecular formula C20H23N3O3 B2971747 N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide CAS No. 1203341-83-6](/img/structure/B2971747.png)
N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide, also known as MI-773, is a small molecule inhibitor that targets the p53 protein. p53 is a tumor suppressor protein that plays a crucial role in preventing the formation and growth of cancer cells. MI-773 has been shown to inhibit the interaction between p53 and its negative regulator, MDM2, leading to the activation of p53 and the induction of apoptosis in cancer cells.
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the function of the target, leading to the observed biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
The wide range of biological activities associated with indole derivatives suggests that the effects can be diverse depending on the specific target and biological context .
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide is its specificity for p53 and MDM2, which reduces the risk of off-target effects. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide. One area of interest is the development of more potent and selective p53-MDM2 inhibitors. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. Additionally, there is a need for further studies to elucidate the mechanism of action of this compound and its potential as a treatment for neurodegenerative diseases.
Synthesis Methods
N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide is synthesized using a multi-step process that involves the coupling of various intermediates. The first step involves the synthesis of 2-(1-methyl-1H-indol-3-yl) ethanol, which is then reacted with 2-bromoethyl morpholine to obtain 2-(1-methyl-1H-indol-3-yl)-2-morpholinoethanol. This intermediate is then converted to this compound through a series of reactions involving the use of various reagents and catalysts.
Scientific Research Applications
N-(2-(1-methyl-1H-indol-3-yl)-2-morpholinoethyl)furan-2-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to be effective against a wide range of cancer types, including breast cancer, lung cancer, and leukemia. This compound has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy. In addition to its anti-cancer properties, this compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[2-(1-methylindol-3-yl)-2-morpholin-4-ylethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-22-14-16(15-5-2-3-6-17(15)22)18(23-8-11-25-12-9-23)13-21-20(24)19-7-4-10-26-19/h2-7,10,14,18H,8-9,11-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCUQZHUJLFXAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC=CO3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.